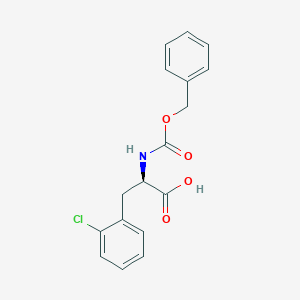

Cbz-2-Chloro-D-Phenylalanine

Descripción general

Descripción

Cbz-2-Chloro-D-Phenylalanine is a compound with the molecular formula C17H16ClNO4 . It is an essential component of many scientific studies.

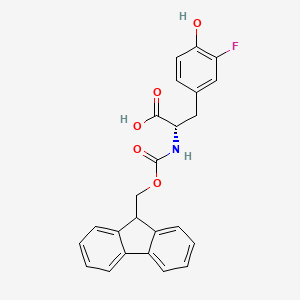

Molecular Structure Analysis

The molecular structure of Cbz-2-Chloro-D-Phenylalanine consists of a total of 40 bonds. There are 24 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

Cbz-protected amino groups are selectively protected in good yields by reaction with O-alkyl S-(pyridin-2-yl)carbonothiolates at room temperature in air . Cbz, Alloc, and methyl carbamate protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C .Physical And Chemical Properties Analysis

The molecular weight of Cbz-2-Chloro-D-Phenylalanine is 333.8 g/mol . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

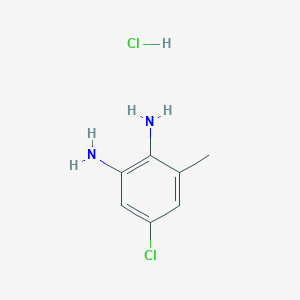

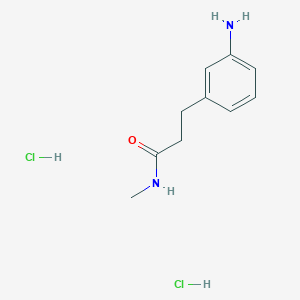

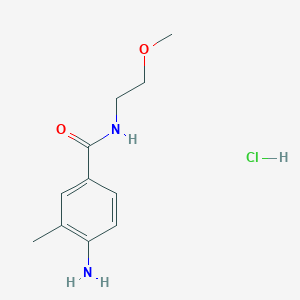

Synthesis of Amide Derivatives

“Cbz-2-Chloro-D-Phenylalanine” can be used in the synthesis of amide derivatives of 4-nitro-L-phenylalanine . These derivatives are synthesized with good yield from 4-nitro-L-phenylalanine and substituted anilines .

Antimicrobial Activity

Some of the synthesized amide derivatives have shown antimicrobial activity . They were found to be active against Microsporum gypsuem and Candida albicans .

Antioxidant Activity

The amide derivatives also exhibited antioxidant activity . They showed good activity for DPPH scavenging and ABTS assay methods .

Metal Chelating Activity

Some amide compounds act as metal chelating ligands with Fe2+ ions . This property can be useful in various biochemical and industrial applications.

Affinity Chromatography

“Cbz-2-Chloro-D-Phenylalanine” is used for affinity chromatography of proteinases . For example, it has been used to study the extracellular fibrinogenolytic enzyme of Aspergillus fumigatus .

Production of Aromatic Amino Acids

Phenylalanine, which is a component of “Cbz-2-Chloro-D-Phenylalanine”, is produced in large quantities by the bacterium Escherichia coli for medical, feed, and nutritional applications .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Cbz-2-Chloro-D-Phenylalanine is a derivative of D-Phenylalanine, which is known to interact with targets such as Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play crucial roles in various biochemical processes in the body.

Mode of Action

The Cbz (carboxybenzyl) group in Cbz-2-Chloro-D-Phenylalanine is a protecting group that shields amines from reacting . The protection is typically performed with Cbz-Cl under certain conditions. The mechanism involves the nucleophilic amine attacking the highly reactive chloroformate .

Biochemical Pathways

Phenylalanine, the parent compound of Cbz-2-Chloro-D-Phenylalanine, plays a key role in signal transduction pathways and molecular recognition events by acting as a recognition site for protein-protein interactions or ligand binding . .

Propiedades

IUPAC Name |

(2R)-3-(2-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDSUROFTBQSNW-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/structure/B3095998.png)

![N-[(4-methoxyphenyl)methyl]-1,2-oxazol-3-amine](/img/structure/B3096054.png)

![2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3096062.png)